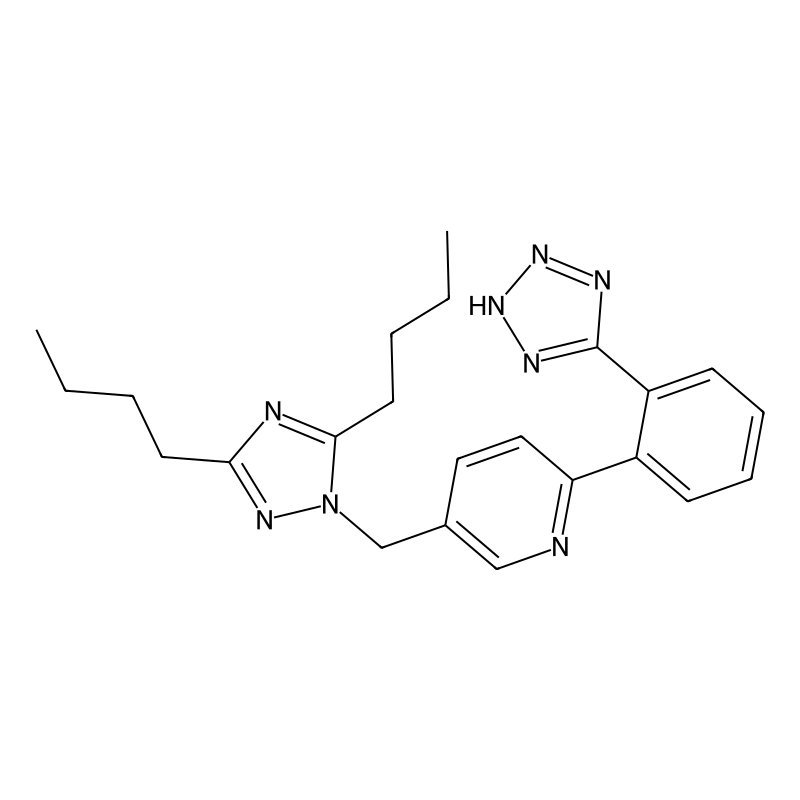Forasartan
Catalog No.
S528331
CAS No.
145216-43-9
M.F
C23H28N8
M. Wt
416.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
145216-43-9
Product Name
Forasartan
IUPAC Name
5-[(3,5-dibutyl-1,2,4-triazol-1-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]pyridine
Molecular Formula
C23H28N8
Molecular Weight
416.5 g/mol
InChI
InChI=1S/C23H28N8/c1-3-5-11-21-25-22(12-6-4-2)31(28-21)16-17-13-14-20(24-15-17)18-9-7-8-10-19(18)23-26-29-30-27-23/h7-10,13-15H,3-6,11-12,16H2,1-2H3,(H,26,27,29,30)
InChI Key
YONOBYIBNBCDSJ-UHFFFAOYSA-N
SMILES
CCCCC1=NN(C(=N1)CCCC)CC2=CN=C(C=C2)C3=CC=CC=C3C4=NNN=N4
Solubility
Soluble in DMSO, not in water
Synonyms
5-((3,5-dibutyl-1H-1,2,4-triazol-1-yl)methyl)-2-(2-(1H-tetrazol-5-ylphenyl))pyridine, fora-sartan, forasartan, SC 52458, SC-52458
Canonical SMILES
CCCCC1=NN(C(=N1)CCCC)CC2=CN=C(C=C2)C3=CC=CC=C3C4=NNN=N4
Description
The exact mass of the compound Forasartan is 416.24369 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
Cardiovascular Disease
- Heart Failure: Studies suggest that Forasartan may improve heart function and reduce mortality in patients with chronic heart failure .
- Diabetic Nephropathy: Research indicates that Forasartan can help slow the progression of kidney disease in patients with diabetes .
Other Potential Applications
- Neuroprotection: Some studies have explored the potential neuroprotective effects of Forasartan, suggesting it might benefit conditions like Alzheimer's disease, although more research is needed .
- Polycystic Ovary Syndrome (PCOS): Limited research suggests Forasartan might improve insulin sensitivity and metabolic parameters in PCOS patients .
Purity
>98% (or refer to the Certificate of Analysis)
Physical Description
Solid
XLogP3
4.9
Exact Mass
416.24369
Appearance
Solid powder
Storage
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
UNII
065F7WPT0B
Drug Indication
For the treatment of hypertension.
Pharmacology
Forasartan, a specific angiotensin II antagonist, is used alone or with other antihypertensive agents to treat hypertension. By inhibiting angiotensin II receptors, this drug leads to a decrease in sodium reabsorption (which decreases water content of blood) and a decrease in vasoconstriction. Combined, this has the effect of lowering blood pressure.
Forasartan is a nonpeptide angiotensin II receptor antagonist with antihypertensive activity. Forasartan selectively competes with angiotensin II for the binding of the angiotensin II (AT1) receptor subtype 1 in vascular smooth muscle, thereby blocking angiotensin II-mediated vasoconstriction resulting in vascular dilatation. In addition, the antagonistic effect on AT1 in the adrenal gland, prevents angiotensin II-induced stimulation of aldosterone synthesis and secretion by the adrenal cortex. This blocks the effects of aldosterone leading to an increase in sodium excretion and water and eventually a reduction in plasma volume and blood pressure.
Forasartan is a nonpeptide angiotensin II receptor antagonist with antihypertensive activity. Forasartan selectively competes with angiotensin II for the binding of the angiotensin II (AT1) receptor subtype 1 in vascular smooth muscle, thereby blocking angiotensin II-mediated vasoconstriction resulting in vascular dilatation. In addition, the antagonistic effect on AT1 in the adrenal gland, prevents angiotensin II-induced stimulation of aldosterone synthesis and secretion by the adrenal cortex. This blocks the effects of aldosterone leading to an increase in sodium excretion and water and eventually a reduction in plasma volume and blood pressure.
Mechanism of Action
Forasartan competes with angiotensin II for binding at the AT1 receptor subtype. As angiotensin II is a vasoconstrictor which also stimulates the synthesis and release of aldosterone, blockage of its effects results in a decreases in systemic vascular resistance. Also, since angiotensin causes vasoconstriction, the inhibition of this receptor decreases vasoconstriction, which consequently also decreases vascular resistnace.
KEGG Target based Classification of Drugs
G Protein-coupled receptors
Rhodopsin family
Angiotensin
AGTR1 [HSA:185] [KO:K04166]
Rhodopsin family
Angiotensin
AGTR1 [HSA:185] [KO:K04166]
Other CAS
145216-43-9
Wikipedia
Forasartan
Dates
Modify: 2023-08-15
1: Kushiku K, Yamada H, Shibata K, Tokunaga R, Katsuragi T, Furukawa T.
2: Aki Y, Tomohiro A, Nishiyama A, Kiyomoto K, Kimura S, Abe Y. The role of
3: McMahon EG, Yang PC, Babler MA, Suleymanov OD, Palomo MA, Olins GM, Cook CS.
4: Usune S, Furukawa T. Effects of SC-52458, a new nonpeptide angiotensin II
5: Ohta K, Kim S, Hamaguchi A, Yukimura T, Miura K, Takaori K, Iwao H. Role of
6: Olins GM, Corpus VM, Chen ST, McMahon EG, Palomo MA, McGraw DE, Smits GJ, Null
7: de la Hoz JC. [Bee (Apis mellifera, Hymenoptera: Apoidea) visitation to
8: Krovat EM, Langer T. Non-peptide angiotensin II receptor antagonists: chemical
9: Katsuragi T, Sato C, Guangyuan L, Honda K. Inositol(1,4,5)trisphosphate signal
10: Hagmann M, Nussberger J, Naudin RB, Burns TS, Karim A, Waeber B, Brunner HR.
11: Bauer JH, Reams GP. The angiotensin II type 1 receptor antagonists. A new
12: Ohta K, Kim S, Hamaguchi A, Miura K, Yukimura T, Iwao H. Cardiac
13: Tokunaga R, Kushiku K, Yamada K, Yamada H, Furukawa T. Possible involvement
2: Aki Y, Tomohiro A, Nishiyama A, Kiyomoto K, Kimura S, Abe Y. The role of
3: McMahon EG, Yang PC, Babler MA, Suleymanov OD, Palomo MA, Olins GM, Cook CS.
4: Usune S, Furukawa T. Effects of SC-52458, a new nonpeptide angiotensin II
5: Ohta K, Kim S, Hamaguchi A, Yukimura T, Miura K, Takaori K, Iwao H. Role of
6: Olins GM, Corpus VM, Chen ST, McMahon EG, Palomo MA, McGraw DE, Smits GJ, Null
7: de la Hoz JC. [Bee (Apis mellifera, Hymenoptera: Apoidea) visitation to
8: Krovat EM, Langer T. Non-peptide angiotensin II receptor antagonists: chemical
9: Katsuragi T, Sato C, Guangyuan L, Honda K. Inositol(1,4,5)trisphosphate signal
10: Hagmann M, Nussberger J, Naudin RB, Burns TS, Karim A, Waeber B, Brunner HR.
11: Bauer JH, Reams GP. The angiotensin II type 1 receptor antagonists. A new
12: Ohta K, Kim S, Hamaguchi A, Miura K, Yukimura T, Iwao H. Cardiac
13: Tokunaga R, Kushiku K, Yamada K, Yamada H, Furukawa T. Possible involvement
Explore Compound Types
Get ideal chemicals from 750K+ compounds








